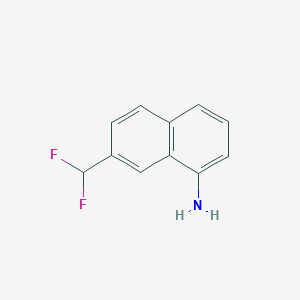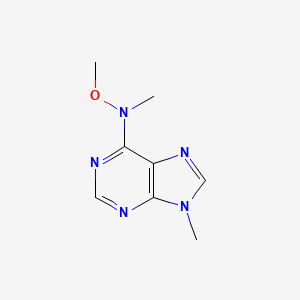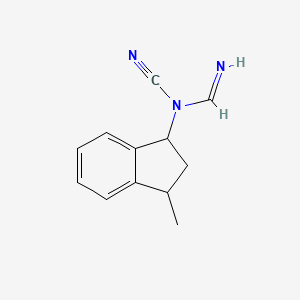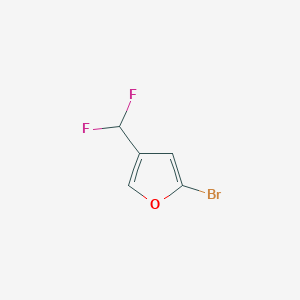![molecular formula C9H10ClN3 B11903630 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11903630.png)
6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and an isopropyl group at the 1st position. It is used as an intermediate in pharmaceutical research and development due to its unique structural properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of N,N-diisopropylethylamine. The reaction is carried out in dimethylacetamide at 80°C for four hours. The resulting product is then purified through standard extraction and washing procedures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The compound can form additional rings through cyclization reactions, leading to more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Applications De Recherche Scientifique
6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-1H-pyrazolo[4,3-c]pyridine: Lacks the isopropyl group at the 1st position.
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
6-chloro-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains additional triazole and pyrimidine rings.
Uniqueness
6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 1st position and the chlorine atom at the 6th position makes it a valuable intermediate in the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C9H10ClN3 |
|---|---|
Poids moléculaire |
195.65 g/mol |
Nom IUPAC |
6-chloro-1-propan-2-ylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-8-3-9(10)11-4-7(8)5-12-13/h3-6H,1-2H3 |
Clé InChI |
HKHXWBSCBKKRME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=CC(=NC=C2C=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11903551.png)
![4-Chloro-5-ethylthieno[2,3-d]pyrimidine](/img/structure/B11903555.png)
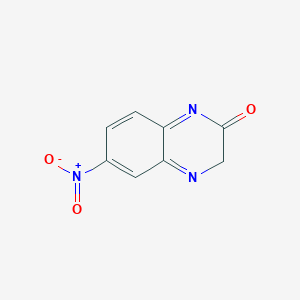
![7-Chloro-5-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11903564.png)
